molecular formula C11H20O3 B113834 (Oxiran-2-yl)methyl octanoate CAS No. 24412-91-7

(Oxiran-2-yl)methyl octanoate

Cat. No. B113834
CAS RN: 24412-91-7
M. Wt: 200.27 g/mol
InChI Key: CCNCFYINOYWDOK-UHFFFAOYSA-N
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Description

“(Oxiran-2-yl)methyl octanoate” is a useful research chemical compound used as a reactant in the stereoselective synthesis of triacylglycerols . It has a molecular weight of 200.3 and a molecular formula of C11H20O3 .


Synthesis Analysis

The synthesis of similar compounds involves a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .


Molecular Structure Analysis

The molecular structure of “(Oxiran-2-yl)methyl octanoate” is represented by the canonical SMILES string: CCCCCCCC(=O)OCC1CO1 .


Chemical Reactions Analysis

The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are typically used as catalysts to decrease curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation .


Physical And Chemical Properties Analysis

“(Oxiran-2-yl)methyl octanoate” is a colourless oil . It has a solubility in chloroform and ethyl acetate . The topological polar surface area is 38.8Ų .

Scientific Research Applications

Synthesis and Characterization

  • Novel Bio-Based Cyclic Carbonates : Research conducted by Narra et al. (2016) explored the synthesis of novel bio-based cyclic carbonates from ricinoleic acid through the intramolecular rearrangement of an epoxy carbonate ester with Lewis acids. The process involved the formation of methyl 8-(3-(2-(methoxy carbonyloxy)octyl)oxiran-2-yl)octanoate, highlighting the potential of (oxiran-2-yl)methyl octanoate derivatives in creating environmentally friendly cyclic carbonates (Narra et al., 2016).

  • Chiral Epoxides Synthesis : Peru et al. (2016) demonstrated the chemo-enzymatic synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable levoglucosenone. This process presents (oxiran-2-yl)methyl octanoate derivatives as valuable precursors in chemical syntheses, offering a sustainable alternative to traditional methods (Peru et al., 2016).

Polymerization and Material Science

  • Polymer Synthesis : Li Zhan-xiong (2012) worked on the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} by ring-opening polymerization. This research underscores the role of (oxiran-2-yl)methyl octanoate derivatives in developing new materials with potential applications in various industries (Li Zhan-xiong, 2012).

  • Corrosion Inhibition : Dagdag et al. (2019) investigated the use of aromatic epoxy monomers, including derivatives of (oxiran-2-yl)methyl octanoate, in inhibiting carbon steel corrosion. This study indicates the potential of these compounds in industrial applications, particularly in corrosion protection (Dagdag et al., 2019).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Anticancer Agents : Gouhar and Raafat (2015) explored the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles for potential use as anticancer agents. This research highlights the significance of (oxiran-2-yl)methyl octanoate derivatives in the development of new therapeutic compounds (Gouhar & Raafat, 2015).

Environmental Applications

  • Biodiesel Production and Analysis : Garner and Brezinsky (2011) conducted studies on biodiesel surrogate components, including methyl octanoate, to understand their combustion and NO formation characteristics. This research provides insights into the environmental impact of using derivatives of (oxiran-2-yl)methyl octanoate in biofuel production (Garner & Brezinsky, 2011).

Future Directions

Research is ongoing into the effects of combining oxiranes and oxetanes on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films . This could potentially expand the application range for compounds like “(Oxiran-2-yl)methyl octanoate”.

properties

IUPAC Name

oxiran-2-ylmethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-11(12)14-9-10-8-13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNCFYINOYWDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558910
Record name (Oxiran-2-yl)methyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiran-2-ylmethyl octanoate

CAS RN

24412-91-7
Record name (Oxiran-2-yl)methyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Kim - 2016 - scholarworks.unist.ac.kr
Inflammation is defensive host response that occurs from infection and injury and the inflammatory process is the pivotal physiological response of our body and essential part of the …
Number of citations: 2 scholarworks.unist.ac.kr

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